molecular formula C22H23NO4 B062923 (R)-(1-Fmoc-piperidin-2-YL)-acetic acid CAS No. 193693-63-9

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

Cat. No. B062923
M. Wt: 365.4 g/mol
InChI Key: YVHXTQQJFAOBCJ-OAHLLOKOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the piperidine ring, with the Fmoc group attached to one of the nitrogens and the acetic acid moiety attached elsewhere. The exact structure would depend on the specific positions of these groups .


Chemical Reactions Analysis

As a derivative of piperidine, this compound could potentially undergo a variety of chemical reactions. The Fmoc group could be removed under mildly acidic conditions, and the acetic acid moiety could participate in reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, Fmoc-protected compounds are solid and relatively stable under normal conditions. They are usually soluble in organic solvents .

Scientific Research Applications

Acetic Acid in Yeast Research

Acetic acid is a molecule of significant interest in yeast research due to its roles in alcoholic fermentation, metabolism by acetic and lactic acid bacteria, and in the pretreatment of lignocellulosic biomass. Research on the impact of acetic acid in yeast cells has been increasing, particularly in understanding the molecular events involved in cell death induced by acetic acid. This research is considered crucial for designing improved biomedical strategies and developing more robust yeast strains for industrial applications, shedding light on regulated cell death mechanisms (Chaves et al., 2021).

Piperidine Alkaloids in Pharmacology

Piperidine alkaloids, a significant component of Pinus and other related conifers, hold considerable medicinal importance. The planar structure of the piperidine nucleus allows for the addition of acetamide groups in various configurations, leading to a wide variety of piperidine molecules. These molecules are being explored in drug research for their therapeutic applications, and the piperidine heterocycle has garnered interest for its potential in producing a new therapeutic profile (Singh et al., 2021).

Wastewater Disinfection with Peracetic Acid

Peracetic acid is recognized for its strong disinfectant properties, being effective against bacteria, viruses, fungi, and spores. It has been increasingly considered for disinfecting wastewater effluents due to its broad spectrum of activity, even in the presence of heterogeneous organic matter. The use of peracetic acid in wastewater treatment offers advantages such as ease of treatment implementation, absence of persistent toxic or mutagenic residuals, and effectiveness for primary and secondary effluents. However, the increase in organic content in the effluent due to acetic acid and the high cost associated with peracetic acid are considered drawbacks (Kitis, 2004).

Safety And Hazards

Like all chemicals, proper safety precautions should be taken when handling this compound. The specific hazards would depend on its structure and properties. For example, many Fmoc-protected compounds can cause skin and eye irritation .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373285
Record name (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

CAS RN

193693-63-9
Record name (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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